molecular formula C21H24NNaO8S B104501 Rigosertib sodium CAS No. 1225497-78-8

Rigosertib sodium

Cat. No. B104501
CAS RN: 1225497-78-8
M. Wt: 473.5 g/mol
InChI Key: VLQLUZFVFXYXQE-USRGLUTNSA-M
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Description

Rigosertib sodium is a small molecule in preclinical development that, due to its characteristics as a dual PLK1 and PI3K inhibitor, is particularly effective in counteracting the advance of different types of tumors . It is an anti-cancer agent which has been granted Orphan Drug Designation by the FDA for use in patients with myelodysplastic syndromes (MDS) .


Molecular Structure Analysis

Rigosertib sodium is a member of the novel synthetic benzyl-styryl-sulfonate family . Its molecular formula is C21H24NNaO8S .


Chemical Reactions Analysis

Rigosertib has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .


Physical And Chemical Properties Analysis

The molecular weight of Rigosertib sodium is 473.5 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Inhibition of Polo-like kinase 1 (Plk1)

Rigosertib was first described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) . It has been shown to cause mitotic spindle aberrations, such as multipolar spindles, chromosome mislocalization in metaphase cells, and centrosome fragmentation .

Interaction with PI3K/Akt pathway

Rigosertib may interact with the PI3K/Akt pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer.

Ras–Raf binding mimetic

Rigosertib can act as a Ras–Raf binding mimetic, altering the Ras signaling pathway . This could potentially inhibit the growth of cancer cells.

Microtubule destabilizing agent

Rigosertib has been described as a microtubule destabilizing agent . It can lead to cell-cycle alterations that are typical of other microtubule dynamic poisons .

Activator of stress-induced phospho-regulatory circuit

Rigosertib can activate a stress-induced phospho-regulatory circuit that ultimately hyperphosphorylates and inactivates Ras signaling effectors . This could potentially inhibit the growth of cancer cells.

Induction of Apoptosis

Rigosertib has been shown to induce apoptosis in acute lymphoblastic leukemia (MOLT-3), prostate cancer (DU-145), and lymphoma cells (U937) by inducing a prolonged phosphorylation of RanGAP1-SUMO1 .

Efficacy against different types of tumors

Rigosertib has been evaluated for its efficacy against different types of tumors, including lung adenocarcinoma (A549), breast cancer cells (MCF-7 and MDA-MB231), multiple myeloma (RPMI 8226), and glioblastoma (U87-MG) . The effect was found to be dose- and time-dependent .

Potential antineoplastic agent against lung cancer

Rigosertib has been demonstrated to have different efficacy depending on the cell line considered and it could be a potential antineoplastic agent against lung cancer in humans .

Mechanism of Action

Rigosertib sodium, also known as ON-01910, is a synthetic benzyl styryl sulfone that is currently in phase III clinical trials for the treatment of several myelodysplastic syndromes and leukemias .

Target of Action

Rigosertib sodium is considered a multi-target inhibitor . It was first described as an inhibitor of the mitotic master regulator Polo-like kinase 1 (Plk1) . In addition to Plk1, rigosertib has been reported to interact with the PI3K/Akt pathway . It has also been described as a Ras–Raf binding mimetic, altering the Ras signaling pathway .

Mode of Action

Rigosertib sodium interacts with its targets in a variety of ways. As an inhibitor of Plk1, it disrupts the Plk1-mediated G2-M cell-cycle transition . When interacting with the PI3K/Akt pathway, rigosertib induces apoptosis . As a Ras–Raf binding mimetic, it hampers Ras mitogenic signaling .

Biochemical Pathways

Rigosertib sodium affects several biochemical pathways. It destabilizes microtubules, leading to cell-cycle alterations typical of other microtubule dynamic poisons . It also activates a stress-induced phospho-regulatory circuit that ultimately hyperphosphorylates and inactivates Ras signaling effectors .

Result of Action

Rigosertib sodium has shown anti-cancer activity in clinical trials. It induces apoptosis in cancer cells by inhibiting the PI3K/Akt pathway and promoting the phosphorylation of histone H2AX . It also induces G2/M arrest in the cell cycle . Antitumor efficacy was observed in patients who previously progressed on gemcitabine-based therapy .

Safety and Hazards

Rigosertib sodium is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Rigosertib has shown different efficacy depending on the cell line considered and could be a potential antineoplastic agent against lung cancer in humans . It has been used in trials studying the treatment and basic science of MDS, RAEB, Cancer, Hepatoma, and Neoplasms, among others . Further studies are needed to fully understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLUZFVFXYXQE-USRGLUTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24NNaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6918735

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the molecular targets of Rigosertib sodium and how does its inhibition of these targets lead to its anti-cancer effects?

A: Rigosertib sodium is a small molecule inhibitor that targets multiple pathways involved in cancer cell survival and proliferation. Although initially thought to be a specific inhibitor of Polo-like kinase 1 (Plk1) [], further research has shown that it affects several other key signaling pathways. []

Q2: What are some of the combinatorial therapeutic approaches being investigated with Rigosertib Sodium?

A: Given that Rigosertib Sodium affects multiple signaling pathways, it is being explored in combination with other chemotherapeutic agents. Research indicates a synergistic antitumor activity when Rigosertib Sodium is used with other chemotherapy drugs. [] Specifically, studies have shown a significant combinatorial benefit when Rigosertib Sodium is used with Cisplatin in HPV-negative head and neck squamous cell carcinoma (HNSCC) cell lines. [] This synergistic effect suggests a potential for improved efficacy in treating certain cancers.

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